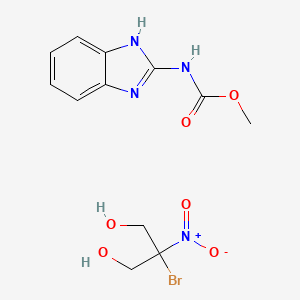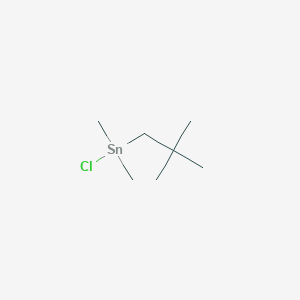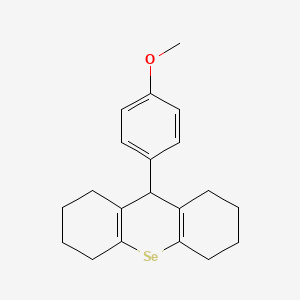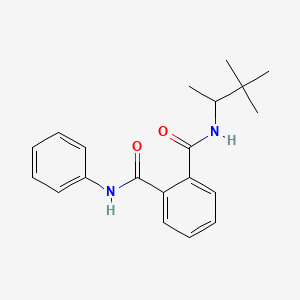
2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-2-nitropropane-1,3-diol: and methyl N-(1H-benzimidazol-2-yl)carbamate
准备方法
2-bromo-2-nitropropane-1,3-diol
Synthetic Routes and Reaction Conditions: Bronopol is synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the use of bromine as a brominating agent under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of bronopol involves large-scale bromination processes, with production estimates exceeding 5,000 tonnes annually . The process is typically carried out by low-cost producers, mainly in China .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Synthetic Routes and Reaction Conditions: Carbendazim is synthesized by reacting benzimidazole with methyl isocyanate under controlled conditions . The reaction is typically carried out in the presence of a catalyst to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of carbendazim involves large-scale synthesis using the aforementioned reaction. The process is optimized to ensure high efficiency and cost-effectiveness, making it widely available for agricultural use .
化学反应分析
2-bromo-2-nitropropane-1,3-diol
Types of Reactions: Bronopol undergoes various chemical reactions, including oxidation, reduction, and substitution . It is particularly reactive in alkaline solutions, where it can decompose to release nitrite and formaldehyde .
Common Reagents and Conditions: Common reagents used in reactions with bronopol include strong oxidizing agents, reducing agents, and bases . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the decomposition of bronopol include nitrite and formaldehyde . These products can further react with other compounds in the environment, leading to the formation of various secondary products.
Methyl N-(1H-benzimidazol-2-yl)carbamate
Types of Reactions: Carbendazim undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . It is particularly stable under acidic conditions but can degrade under alkaline conditions.
Common Reagents and Conditions: Common reagents used in reactions with carbendazim include acids, bases, and oxidizing agents . The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed: The major products formed from the degradation of carbendazim include benzimidazole and methyl isocyanate . These products can further react with other compounds in the environment, leading to the formation of various secondary products.
科学研究应用
2-bromo-2-nitropropane-1,3-diol
Bronopol is widely used in scientific research due to its antimicrobial properties . It is used as a preservative in pharmaceuticals, cosmetics, and personal care products . Additionally, bronopol is used in industrial applications such as paper mills, oil exploration, and cooling water disinfection .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Carbendazim is widely used in agricultural research due to its fungicidal properties . It is used to control a wide range of fungal diseases in crops, making it an essential tool in modern agriculture . Additionally, carbendazim is used in research related to plant pathology and crop protection .
作用机制
2-bromo-2-nitropropane-1,3-diol
The antimicrobial action of bronopol is primarily due to its ability to release formaldehyde, which acts as a biocide . Bronopol oxidizes the thiol groups on bacterial cell membranes, leading to cell wall disruption and cell death . Additionally, the release of nitrite contributes to its antimicrobial activity .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Carbendazim exerts its fungicidal action by inhibiting the synthesis of β-tubulin in fungal cells . This inhibition disrupts the formation of microtubules, which are essential for cell division and growth . As a result, fungal cells are unable to proliferate, leading to their death .
相似化合物的比较
2-bromo-2-nitropropane-1,3-diol
Similar compounds to bronopol include formaldehyde-releasing preservatives such as diazolidinyl urea and imidazolidinyl urea . Bronopol is unique due to its broad-spectrum antimicrobial activity and stability under various conditions .
Methyl N-(1H-benzimidazol-2-yl)carbamate
Similar compounds to carbendazim include other benzimidazole fungicides such as thiabendazole and benomyl . Carbendazim is unique due to its high efficacy against a wide range of fungal pathogens and its relatively low toxicity to non-target organisms .
属性
CAS 编号 |
90637-02-8 |
|---|---|
分子式 |
C12H15BrN4O6 |
分子量 |
391.17 g/mol |
IUPAC 名称 |
2-bromo-2-nitropropane-1,3-diol;methyl N-(1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2.C3H6BrNO4/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;4-3(1-6,2-7)5(8)9/h2-5H,1H3,(H2,10,11,12,13);6-7H,1-2H2 |
InChI 键 |
NGUCNCSFOGXRAS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.C(C(CO)([N+](=O)[O-])Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B14372240.png)
![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)

![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)



![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)
![(1E)-N-Benzyl-1-([1,1'-biphenyl]-4-yl)ethan-1-imine](/img/structure/B14372300.png)



